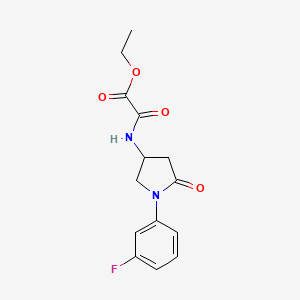

Ethyl 2-((1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-[[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]amino]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O4/c1-2-21-14(20)13(19)16-10-7-12(18)17(8-10)11-5-3-4-9(15)6-11/h3-6,10H,2,7-8H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJTYGYCRRZTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 3-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the pyrrolidinone ring. The final step involves the esterification of the resulting compound with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ catalysts and solvents that are more suitable for large-scale synthesis, ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl 2-((1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-((1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of α-ketoesters and fluorinated pyrrolidinones. Below is a comparative analysis with key analogues:

Key Differences and Implications

Core Rigidity vs. Triazole-based analogues (e.g., compound 3 in ) exhibit planar structures that favor π-π stacking, whereas the pyrrolidinone’s puckered ring may enable distinct hydrophobic interactions.

This contrasts with non-fluorinated analogues (e.g., compound 6 in ).

Synthetic Accessibility: The synthesis of pyrrolidinone derivatives often requires multi-step cyclization or Lawesson’s reagent-mediated protocols , whereas triazole analogues are accessible via click chemistry .

Biological Activity: Fluorinated pyrrolidinones are recurrent motifs in kinase inhibitors (e.g., AZD1152 intermediates ), suggesting the target compound may share similar pharmacodynamic profiles. In contrast, triazole-based α-ketoesters are explored for antimicrobial and anticancer activity .

Table: Physicochemical Comparison

Biological Activity

Ethyl 2-((1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate, with the CAS number 896291-76-2, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 294.28 g/mol. The compound features a pyrrolidinone ring, a fluorophenyl group, and an ethyl ester moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 294.28 g/mol |

| CAS Number | 896291-76-2 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidinone Ring : This can be achieved through cyclization reactions involving amines and carbonyl compounds.

- Introduction of the Fluorophenyl Group : A nucleophilic substitution reaction is used to attach the fluorophenyl moiety to the pyrrolidinone intermediate.

- Acetylation : Finally, the ethyl ester group is introduced through acetic anhydride or acetyl chloride under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances hydrophobic interactions, while the urea linkages facilitate hydrogen bonding with target proteins, potentially modulating their activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on fluorinated derivatives have shown significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells . The mechanism involves disruption of cell cycle progression and induction of apoptosis.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It may inhibit key enzymes involved in metabolic pathways, contributing to its therapeutic effects in conditions like inflammation and cancer .

Case Studies

Several studies have explored the biological activity of related compounds:

-

Antiproliferative Studies : A study evaluated various fluorinated pyrrolidinones for their antiproliferative activity against cancer cell lines, revealing that modifications in the aryl group significantly influenced activity levels .

Compound Cell Line IC50 (µM) A Breast Cancer 10 B Colon Cancer 15 C Lung Cancer 12 - Enzyme Interaction Studies : Another investigation focused on how modifications in similar compounds affected their ability to bind to specific enzymes, providing insights into structure–activity relationships .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 2-((1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate?

- Methodology :

- Cyclization reactions : Utilize Lawesson’s reagent for cyclization of N-(2-oxo-2-arylethyl)amides to form pyrrolidinone scaffolds .

- Boc-protected intermediates : Start with Boc-isatin derivatives, followed by deprotection and coupling with fluorophenyl-containing precursors .

- Optimization : Solvent choice (e.g., tetrahydrofuran or dichloromethane) and catalyst selection (e.g., triethylamine) are critical for yield and purity .

- Characterization : Confirm intermediates via / NMR and mass spectrometry (MS) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Key Techniques :

- X-ray crystallography : Single-crystal analysis using SHELXL for refinement and validation .

- Spectroscopy : NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm) and IR for carbonyl stretches (e.g., 1700–1750 cm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula .

Advanced Research Questions

Q. How can researchers address contradictory spectral or crystallographic data during characterization?

- Approach :

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 2-(1-benzyl-4-(3-fluorophenyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate) to identify deviations in NMR shifts or bond lengths .

- Validation tools : Use SHELX utilities (e.g., SHELXPRO) for crystallographic data validation and PLATON for symmetry checks .

Q. What experimental design considerations are critical for studying fluorophenyl substituent effects on reactivity?

- Design Framework :

- Comparative studies : Synthesize analogs with varying fluorination patterns (e.g., 2,6-difluoro vs. 3-fluoro) to assess electronic effects on reaction kinetics .

- Computational modeling : Molecular electrostatic potential (MEP) surfaces and DFT calculations to predict regioselectivity in nucleophilic attacks .

- Table: Fluorophenyl Substituent Impact

| Substituent Position | Reactivity Trend (vs. 3-fluoro) | Reference |

|---|---|---|

| 2,6-Difluoro | Increased electrophilicity | |

| 4-Methoxy | Reduced conjugation efficiency |

Q. How can crystallographic challenges (e.g., disorder, twinning) be mitigated during structure determination?

- Strategies :

- Data collection : Use high-resolution synchrotron data for twinned crystals and SHELXD for phase refinement .

- Disorder modeling : Apply restraints (e.g., SIMU in SHELXL) to refine overlapping atomic positions .

- Example : For ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate, partial occupancy refinement resolved methyl group disorder .

Q. What methodologies optimize the synthesis of α-ketoester derivatives like this compound?

- Optimization Steps :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling reactions between amines and α-ketoesters .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve yields in hydrogenation steps .

- Purification : Column chromatography with hexane/ethyl acetate gradients (e.g., 3:1 ratio) isolates pure products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.